Dihydromorphine monohydrate is a semisynthetic opioid analgesic derived from morphine. It is primarily used for the relief of moderate to severe pain and is known for its potential for abuse. Dihydromorphine monohydrate is classified as a narcotic analgesic and is recognized in various pharmacological studies for its interaction with opioid receptors in the central nervous system.
Dihydromorphine monohydrate is synthesized from morphine, which is a natural product obtained from the opium poppy (Papaver somniferum). As a derivative of morphine, it falls under the category of opioids, which are compounds that bind to opioid receptors in the brain to produce analgesic effects. The chemical formula for dihydromorphine monohydrate is , and it has a molecular weight of approximately 287.35 g/mol .
Dihydromorphine can be synthesized through several methods, often involving the reduction of morphine. One common approach includes:
These methods emphasize the importance of reducing specific functional groups while maintaining the core morphinan structure.
The molecular structure of dihydromorphine monohydrate consists of a complex arrangement typical of morphinan derivatives. Key features include:
The structural formula can be represented as follows:
The specific arrangement of atoms allows for interaction with opioid receptors, enhancing its efficacy as an analgesic .
Dihydromorphine undergoes various chemical reactions that are significant for both its synthesis and pharmacodynamics:
These reactions are critical for developing new analogs and understanding their mechanisms .
Dihydromorphine exerts its analgesic effects primarily through agonistic action at the mu-opioid receptor (MOR). The mechanism involves:
The rapid onset of action is attributed to its ability to cross the blood-brain barrier quickly .
Dihydromorphine monohydrate exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations .
Dihydromorphine monohydrate has several applications in scientific and medical fields:
The early 20th century witnessed transformative advances in opioid chemistry, driven by efforts to enhance the therapeutic profile of natural opiates like morphine. Dihydromorphine (DHM) emerged during this period as part of a broader wave of semi-synthetic opioids designed through structural modifications of morphine’s core phenanthrene scaffold. The catalytic reduction of morphine’s 7,8-double bond—yielding DHM—was first achieved by German chemists circa 1900 [8]. This innovation aligned with industrial pharmaceutical pursuits to improve alkaloid stability, solubility, and bioavailability. The synthesis represented a paradigm shift from reliance on crude opium extracts toward rationally engineered derivatives. DHM (marketed as Paramorphan) was introduced clinically shortly after its discovery, capitalizing on its marginally enhanced potency over morphine and suitability for diverse formulations [6] [8]. This era also saw the parallel development of hydrocodone (1916) and oxycodone (1917), establishing DHM as a foundational member of the first generation of semi-synthetic opioids.
Table 1: Key Semi-Synthetic Opioids Developed in the Early 20th Century
Compound | Year Introduced | Structural Modification | Primary Clinical Use |
---|---|---|---|
Dihydromorphine | ~1900 | Reduction of 7,8-double bond | Analgesic |
Heroin | 1898 | Diacetylation at 3,6-OH | Analgesic/Antitussive |
Hydrocodone | 1924 | 3-Methoxy, 6-keto modification | Analgesic/Antitussive |
Oxycodone | 1917 | 14-Hydroxy, 7,8-dihydro modification | Analgesic |
Dihydromorphine occupies a pivotal niche in opioid structure-activity relationship (SAR) studies due to its simplified geometry and receptor binding profile. Reduction of the 7,8-unsaturated bond in morphine yields a saturated ring C, conferring subtle conformational changes that enhance μ-opioid receptor (MOR) affinity. Binding assays reveal DHM’s Ki at MOR (2.5 nM) is approximately twice that of morphine (4.9 nM), explaining its 1.2-fold greater analgesic potency in vivo [2] [8]. Critically, DHM served as a metabolic and synthetic precursor to widely used opioids:
Pharmacologically, DHM validated the hypothesis that saturation of ring C reduces molecular rigidity, facilitating optimal engagement with MOR’s binding pocket. Unlike codeine—which requires metabolic activation to morphine—DHM is intrinsically active, making it a valuable tool for elucidating opioid receptor pharmacology [6] [8]. Its radiolabeled form ([³H]-dihydromorphine) became instrumental in early opioid receptor mapping studies due to its high receptor affinity and specificity [8].
Table 2: Pharmacological Comparison of Dihydromorphine with Key Morphine Analogues
Compound | μ-Opioid Receptor Ki (nM) | Relative Potency (Morphine=1) | Active Metabolites |
---|---|---|---|
Morphine | 4.9 [2] | 1.0 | M6G (MOR agonist) |
Dihydromorphine | 2.5 [2] | 1.2 [8] | Dihydromorphine-6-glucuronide |
Dihydrocodeine | 240–589 [1] | 0.2 (via DHM conversion) [6] | Dihydromorphine |
Hydromorphone | 1.0–3.3 [1] | 4–8 [1] | Hydromorphone-3-glucuronide |
The industrial synthesis of dihydromorphine has evolved from stoichiometric reductions to catalytic methods prioritizing efficiency and purity.
Early Synthesis (c. 1900–1950):Initial routes relied on direct hydrogenation of morphine using platinum or palladium catalysts under acidic conditions. This process, while straightforward, faced challenges:
Modern Synthesis (Post-1960s):Contemporary routes leverage high-yield catalytic transfer hydrogenation and chemoselective reductants:
Table 3: Evolution of Dihydromorphine Synthesis Methods
Method | Era | Catalyst/Reagent | Yield | Purity Challenges |
---|---|---|---|---|
Direct H₂ Hydrogenation | Early 20th C | PtO₂/H₂, AcOH | 30–40% | Over-reduction, byproduct formation |
Catalytic Transfer Hydrogenation | Late 20th C | Pd/C, HCOONH₄ | >90% | Minimal |
Tetrahydrothebaine Rearrangement | Modern | Acid catalysis (H₂SO₄/H₂O) | 75–85% | Requires precise temp control |
Asymmetric Hydrogenation | Contemporary | Ru-(S)-BINAP | 88% | High stereoselectivity |
These advances underscore DHM’s role as a template for optimizing synthetic opioid chemistry, balancing efficiency with ecological and economic constraints [1] [8].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1